3-Cyclohexen-1-ol,2-methylene-5-(1-methylethyl)-,(1S-trans)-(9CI)
Overview
Description
3-Cyclohexen-1-ol, 2-methylene-5-(1-methylethyl)-, (1S-trans)-(9CI) is an organic compound with a complex structure It is a derivative of cyclohexene, featuring a hydroxyl group, a methylene group, and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexen-1-ol, 2-methylene-5-(1-methylethyl)-, (1S-trans)-(9CI) typically involves multiple steps, starting from readily available precursors. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the cyclohexene ring. Subsequent functionalization steps introduce the hydroxyl, methylene, and isopropyl groups. Reaction conditions often include the use of catalysts, specific temperatures, and solvents to optimize yield and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions ensures high efficiency and cost-effectiveness. Purification steps, such as distillation and chromatography, are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexen-1-ol, 2-methylene-5-(1-methylethyl)-, (1S-trans)-(9CI) undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The methylene and isopropyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield cyclohexenone derivatives, while reduction can produce cyclohexanol derivatives. Substitution reactions can lead to a wide range of functionalized cyclohexene compounds.
Scientific Research Applications
3-Cyclohexen-1-ol, 2-methylene-5-(1-methylethyl)-, (1S-trans)-(9CI) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which 3-Cyclohexen-1-ol, 2-methylene-5-(1-methylethyl)-, (1S-trans)-(9CI) exerts its effects involves interactions with specific molecular targets. For instance, its biological activity may be attributed to its ability to interact with enzymes or receptors, modulating their function. The compound’s structure allows it to participate in various chemical pathways, influencing cellular processes and biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol: A simpler alcohol derivative of cyclohexene.
Cyclohexanone: An oxidized form of cyclohexanol.
Isopropylcyclohexane: A hydrocarbon with a similar isopropyl group.
Uniqueness
What sets 3-Cyclohexen-1-ol, 2-methylene-5-(1-methylethyl)-, (1S-trans)-(9CI) apart is its combination of functional groups, which imparts unique chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, offering versatility that simpler analogs may lack.
Properties
IUPAC Name |
(1S,5R)-2-methylidene-5-propan-2-ylcyclohex-3-en-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h4-5,7,9-11H,3,6H2,1-2H3/t9-,10+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKAGFXRPRUAOHV-ZJUUUORDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC(C(=C)C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C[C@@H](C(=C)C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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